molecular formula C11H19NO6 B3057593 (3S)-5-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid CAS No. 82803-56-3

(3S)-5-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid

Cat. No.: B3057593
CAS No.: 82803-56-3
M. Wt: 261.27 g/mol
InChI Key: HILWCLQKTLMHJT-ZETCQYMHSA-N
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Description

(3S)-5-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxy group, a tert-butyl carbamate group, and a pentanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-5-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid typically involves multiple steps. One common method includes the protection of the amino group with a tert-butyl carbamate, followed by the introduction of the methoxy group through methylation. The final step involves the formation of the pentanoic acid backbone through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are often employed to monitor the synthesis process and verify the structure of the compound.

Chemical Reactions Analysis

Types of Reactions

(3S)-5-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or carboxylic acids.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically leading to the formation of alcohols or amines.

    Substitution: This reaction involves the replacement of one functional group with another, which can lead to the formation of a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (3S)-5-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound is studied for its potential role in biochemical pathways and its interactions with enzymes and other biomolecules. Its ability to form stable complexes with proteins makes it a valuable tool for studying protein-ligand interactions.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its structural features may allow it to act as a precursor for the development of new drugs targeting specific diseases.

Industry

In industry, this compound is used in the production of various pharmaceuticals and fine chemicals. Its versatility and reactivity make it a valuable component in the manufacturing of high-value products.

Mechanism of Action

The mechanism of action of (3S)-5-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various physiological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S)-5-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid is unique due to its combination of functional groups and its specific stereochemistry. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable tool in various scientific and industrial applications.

Properties

IUPAC Name

(3S)-5-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO6/c1-11(2,3)18-10(16)12-7(5-8(13)14)6-9(15)17-4/h7H,5-6H2,1-4H3,(H,12,16)(H,13,14)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILWCLQKTLMHJT-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701164648
Record name 1-Methyl (3S)-3-[[(1,1-dimethylethoxy)carbonyl]amino]pentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701164648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82803-56-3
Record name 1-Methyl (3S)-3-[[(1,1-dimethylethoxy)carbonyl]amino]pentanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82803-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl (3S)-3-[[(1,1-dimethylethoxy)carbonyl]amino]pentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701164648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3S)-5-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid
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